N-methyl-N-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains an indole and a thiazole group, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thiazole group, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thiazole groups. For instance, indoles are known to undergo electrophilic substitution at the C3 position . Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Scientific Research Applications
Synthesis Techniques
Innovative synthesis methods have been developed to create complex molecules, including N-methyl-N-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide derivatives. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing the versatility of copper-catalyzed intramolecular cyclization. This technique emphasizes the creation of novel compounds with potential applications in pharmaceuticals and materials science (Kumar et al., 2012).
Biological Activities
Methylglyoxal, a compound related to the chemical structure , has been extensively studied for its role in forming advanced glycation end-products (AGEs). Nemet et al. (2006) discussed the formation of methylglyoxal in foods and living organisms, highlighting its implications in various health conditions, including diabetes and neurodegenerative diseases (Nemet et al., 2006).
Chemical Reactions and Properties
Pasunooti et al. (2015) explored the Pd-catalyzed γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives. Their findings contribute to the understanding of how different functional groups can be introduced into complex molecules, potentially offering insights into modifying the compound of interest for specific applications (Pasunooti et al., 2015).
Potential Applications in Drug Discovery
The compound and its derivatives could serve as key intermediates in the synthesis of novel pharmaceuticals. For instance, the synthesis of 5H-pyrimido[5,4-b]indole derivatives by Shestakov et al. (2009) presents a methodology that could be applied to the synthesis of related compounds with potential therapeutic applications (Shestakov et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the indole derivative.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide are not yet fully known. Indole derivatives have been shown to have a broad range of effects on various types of cells . For example, some indole derivatives have been shown to selectively inhibit the viability of certain cell types .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in laboratory settings are not yet fully known. Indole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide at different dosages in animal models are not yet fully known. Some indole derivatives have been shown to dose-dependently inhibit tumor growth in mouse models .
Metabolic Pathways
The metabolic pathways that 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is involved in are not yet fully known. Indole is a product of the metabolism of the amino acid tryptophan, and indole derivatives may be involved in similar metabolic pathways .
Transport and Distribution
The transport and distribution of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide within cells and tissues are not yet fully known. Indole derivatives are known to interact with multiple receptors, which could influence their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not yet fully known. Indole derivatives are known to interact with multiple receptors, which could direct them to specific compartments or organelles .
Properties
IUPAC Name |
N-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-7-18-16(23-10)19-14(21)9-20(2)15(22)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUHANXCPSWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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